molecular formula C12H19NO2S B239272 4-ethyl-N-isobutylbenzenesulfonamide

4-ethyl-N-isobutylbenzenesulfonamide

Cat. No.: B239272
M. Wt: 241.35 g/mol
InChI Key: BXWYBSZNSQLBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-N-isobutylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethyl group at the para-position (4-position) and an isobutyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and use as intermediates in pharmaceutical synthesis . The ethyl group may enhance lipophilicity, while the branched isobutyl substituent could influence steric interactions in biological systems .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

4-ethyl-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-4-11-5-7-12(8-6-11)16(14,15)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

BXWYBSZNSQLBHN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 4-ethyl-N-isobutylbenzenesulfonamide with structurally related sulfonamides from the provided evidence:

Compound Name Substituents (Benzene Ring) Sulfonamide Nitrogen Substituent Key Properties/Applications References
This compound 4-ethyl Isobutyl Hypothesized enhanced lipophilicity N/A
4-Amino-N-butyl-N-methylbenzenesulfonamide 4-amino Butyl + methyl Safety data (irritant, acute toxicity)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core + 4-fluoro-phenyl Methyl Antimicrobial applications inferred
Benzenesulfonamide, 4-amino-N-[5-(hydroxymethyl)-4-methyl-3-isoxazolyl] 4-amino Isoxazolyl heterocycle Potential bioactivity (structural similarity to sulfa drugs)

Key Observations:

  • Substituent Effects: The ethyl group in the target compound likely increases hydrophobicity compared to amino-substituted analogs (e.g., 4-amino derivatives in ), which may improve membrane permeability but reduce solubility.

Physicochemical Properties

While explicit data for this compound is unavailable, comparisons can be drawn from analogous compounds:

  • Lipophilicity (logP): Ethyl and isobutyl substituents are expected to elevate logP compared to polar groups (e.g., amino in ), aligning with trends in sulfonamide drug design where lipophilicity modulates bioavailability .
  • Thermal Stability : Branched alkyl groups (e.g., isobutyl) may enhance thermal stability relative to smaller substituents, as seen in related sulfonamides .

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